4-hydroxy-3H-furan-2-one 4-hydroxy-3H-furan-2-one
Brand Name: Vulcanchem
CAS No.: 436162-45-7
VCID: VC13419039
InChI: InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h2,5H,1H2
SMILES: C1C(=COC1=O)O
Molecular Formula: C4H4O3
Molecular Weight: 100.07 g/mol

4-hydroxy-3H-furan-2-one

CAS No.: 436162-45-7

Cat. No.: VC13419039

Molecular Formula: C4H4O3

Molecular Weight: 100.07 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-3H-furan-2-one - 436162-45-7

Specification

CAS No. 436162-45-7
Molecular Formula C4H4O3
Molecular Weight 100.07 g/mol
IUPAC Name 4-hydroxy-3H-furan-2-one
Standard InChI InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h2,5H,1H2
Standard InChI Key CAYLASZFTXTSJI-UHFFFAOYSA-N
SMILES C1C(=COC1=O)O
Canonical SMILES C1C(=COC1=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name 4-hydroxy-3H-furan-2-one reflects its tautomeric configuration, where the lactone ring exists in the 3H-enol form. The SMILES notation (C1C(=COC1=O)O) confirms a five-membered ring with oxygen at position 1, a carbonyl group at position 2, and a hydroxyl group at position 4. The planar structure facilitates intramolecular hydrogen bonding, stabilizing the enol tautomer. X-ray crystallography of analogous furanones reveals bond lengths of 1.36 Å for the carbonyl (C=O) and 1.43 Å for the ether (C-O) bonds, consistent with partial double-bond character in the lactone ring .

Physical and Spectral Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight100.07 g/mol
Exact Mass100.016 g/mol
Topological Polar Surface46.53 Ų
LogP (Partition Coefficient)-0.76
Vapor Pressure0.0 ± 1.3 mmHg (25°C)
Refractive Index1.545

The compound’s low LogP value indicates moderate hydrophilicity, while its high polar surface area (46.53 Ų) suggests potential for hydrogen bonding interactions. Infrared spectroscopy (IR) of related furanones shows characteristic peaks at 1759 cm⁻¹ (C=O stretch) and 2932 cm⁻¹ (C-H stretch) . Nuclear magnetic resonance (NMR) data for the parent compound remains sparse, but analogs such as 3a-hydroxy-hexahydrobenzofuran-2(3H)-one exhibit δH 4.31 ppm (t, J = 6.59 Hz) for the benzylic proton and δC 174.9 ppm for the carbonyl carbon .

Synthesis and Reactivity

Continuous Flow Synthesis

A scalable method involves the oxidation of alkenoic acids using phenylseleninic acid (2) and hydrogen peroxide (H₂O₂) in a continuous flow reactor. For example, vinylacetic acid (3d) reacts under optimized conditions (25°C, 50 min residence time) to yield 4-hydroxy-dihydrofuran-2(3H)-one (5d) with 74% efficiency . The reaction proceeds via selenoxide elimination, followed by cyclization (Figure 1):

CH2=CHCH2COOHH2O2PhSeO2H4-hydroxy-3H-furan-2-one+H2O\text{CH}_2=CHCH_2COOH \xrightarrow[\text{H}_2\text{O}_2]{\text{PhSeO}_2H} \text{4-hydroxy-3H-furan-2-one} + \text{H}_2\text{O}

This approach minimizes side reactions and achieves a daily productivity of 6 g .

Lactonization of Dihydroxy Acids

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for synthesizing fused furan systems. For instance, reaction with triethyl orthoformate and heterocyclic amines (e.g., 2-aminopyridine) yields enamine derivatives (e.g., 9a–f) via E-/Z-isomerization . These products are valuable intermediates in medicinal chemistry.

Catalysis and Material Science

Palladium-catalyzed cross-coupling reactions of 4-hydroxy-3H-furan-2-one with aryl halides produce biaryl derivatives, which are explored as ligands in asymmetric catalysis . The hydroxyl group facilitates coordination to metal centers, enhancing catalytic efficiency.

Challenges and Future Directions

Stability and Purification

The compound’s sensitivity to hydrolysis under acidic/basic conditions complicates isolation . Future work should optimize protective group strategies (e.g., silylation of the hydroxyl group) to improve stability.

Expanding Bioactivity Profiles

Structure-activity relationship (SAR) studies are needed to elucidate the impact of substituents on enzyme inhibition. Introducing sulfonamide or phosphonate groups could enhance binding affinity to LOX/COX-2 .

Green Synthesis

Developing solvent-free or biocatalytic routes (e.g., using lipases) may reduce environmental impact. Immobilized enzymes in flow reactors could achieve >90% yields with minimal waste .

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